molecular formula C17H20O4 B14418997 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- CAS No. 85272-48-6

1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-

Cat. No.: B14418997
CAS No.: 85272-48-6
M. Wt: 288.34 g/mol
InChI Key: LFSIMLURZHAIEM-UHFFFAOYSA-N
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Description

1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-: is a diketone compound, often used as an intermediate in the synthesis of various bisphenols . It is known for its unique structure, which includes two methoxyphenyl groups attached to a propanediol backbone. This compound is valuable in organic synthesis and has applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- can be synthesized through the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a condensation reaction to form the diketone structure . The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its diketone structure allows it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- is unique due to its methoxy substituents, which can influence its reactivity and interactions with other molecules. These methoxy groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

85272-48-6

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(11-18)17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3

InChI Key

LFSIMLURZHAIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CO)C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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